![molecular formula C5H10ClN3S B15296703 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride](/img/structure/B15296703.png)
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole with propan-1-amine in the presence of hydrochloric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification, drying, and packaging to ensure the compound meets the required quality standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride:
2-methoxy-2-(1,2,3-thiadiazol-4-yl)propan-1-amine: A derivative with different functional groups but similar core structure.
Uniqueness
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structure and the presence of both the thiadiazole ring and the propan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The synthesis of 3-(1,2,3-thiadiazol-4-yl)propan-1-amine typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the reaction of thiadiazole derivatives with appropriate amine reagents under controlled conditions to yield the desired hydrochloride salt form .
2. Biological Activity Overview
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that thiadiazole derivatives exhibit a broad spectrum of pharmacological effects:
Antimicrobial Properties
Thiadiazole compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For example:
- Antifungal Activity : Compounds with thiadiazole moieties have shown potent antifungal effects against Candida species and Aspergillus species. In particular, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .
Antibacterial Activity
Studies have reported that derivatives of thiadiazoles possess strong antibacterial properties, especially against Gram-positive bacteria. For instance:
- A series of 4-amino substituted thiadiazoles showed promising activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 mm to 19 mm at a concentration of 500 μg/disk .
The mechanism underlying the biological activity of these compounds often involves:
- Inhibition of Ergosterol Biosynthesis : Thiadiazole derivatives may inhibit ergosterol biosynthesis in fungi by interacting with enzymes such as 14α-sterol demethylase . This mechanism is crucial for the antifungal action observed in several studies.
Case Study: Antifungal Activity Evaluation
A study evaluated the antifungal activity of various thiadiazole derivatives against eight Candida species. Compounds were tested for their ability to inhibit fungal growth:
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | 24–26 | Effective |
Compound B | 32–42 | Moderate |
Results indicated that specific substitutions on the thiadiazole ring enhanced antifungal potency .
Case Study: Antibacterial Activity Assessment
Another investigation focused on the antibacterial properties of thiadiazole derivatives:
Compound | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound C | S. aureus | 15 |
Compound D | E. coli | 18 |
These findings suggest that structural modifications can significantly impact biological activity .
4. Conclusion
The compound this compound exhibits promising biological activities, particularly in antimicrobial applications. Its efficacy against various pathogens highlights its potential as a lead compound for drug development in treating infections caused by resistant strains. Future research should focus on optimizing its structure for enhanced potency and reduced toxicity.
Properties
Molecular Formula |
C5H10ClN3S |
---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
3-(thiadiazol-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c6-3-1-2-5-4-9-8-7-5;/h4H,1-3,6H2;1H |
InChI Key |
PJYMPGQTOUXERU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.